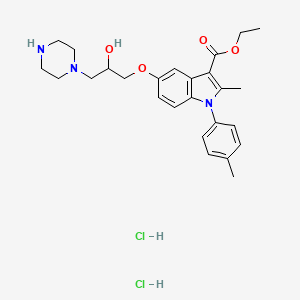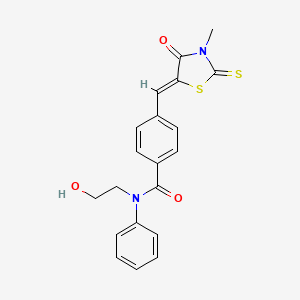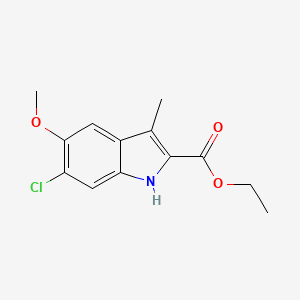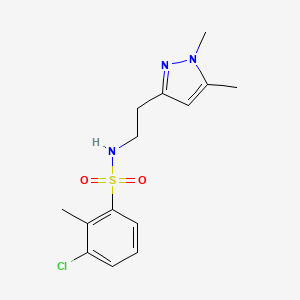
3,4-Dimethoxyphenylmethylsulfone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Applications De Recherche Scientifique
Environmental Remediation and Selective Degradation
A study describes the use of a peroxymonosulfate activation system employing Fe(III)-doped g-C3N4 as a catalyst for selectively degrading phenolic compounds via a nonradical pathway. This system demonstrates the potential for efficiently degrading organic contaminants in water, highlighting an innovative approach to environmental remediation (Li, Shan, & Pan, 2018).
Polymer Science for Fuel Cells
Research into sulfonated poly(arylene ether sulfone) random copolymers for proton exchange membranes (PEMs) in fuel cells has shown promising results. These materials are candidates for new PEMs, offering an alternative to conventional Nafion membranes with potentially improved properties and performance (Wang, Hickner, Kim, Zawodzinski, & Mcgrath, 2002).
Advanced Oxidation Processes
A study utilizing high-valent iron-oxo species for the degradation of organic pollutants in water suggests an effective nonradical pathway for environmental cleanup. This method could be applied to a wide range of contaminants, offering a versatile solution for water treatment technologies (Li, Shan, & Pan, 2018).
Luminescent Sensing and Gas Sorption
The development of lanthanide-potassium frameworks for gas sorption, proton conductivity, and luminescent sensing of metal ions demonstrates the utility of these materials in sensors and storage applications. This research opens avenues for the design of materials with specific sensing and storage capabilities (Zhou et al., 2016).
Antifouling Membrane Technology
In the field of membrane technology, the grafting of zwitterionic copolymers onto polysulfone ultrafiltration membranes has shown to improve antifouling properties, crucial for water purification and filtration applications. This advancement could lead to more efficient and longer-lasting filtration systems (Yu et al., 2009).
Mécanisme D'action
Mode of Action
It’s worth noting that many sulfone compounds are known to interact with various enzymes and receptors, altering their function and leading to various biological effects .
Pharmacokinetics
Understanding these properties is crucial for predicting the compound’s bioavailability and its overall pharmacokinetic profile .
Action Environment
Factors such as temperature, pH, and the presence of other molecules can potentially affect the action of this compound .
Propriétés
IUPAC Name |
1,2-dimethoxy-4-methylsulfonylbenzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12O4S/c1-12-8-5-4-7(14(3,10)11)6-9(8)13-2/h4-6H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NZPKJEPBZLUNSX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)S(=O)(=O)C)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[2-(thiophen-2-ylmethylsulfamoyl)ethyl]-1,3-benzodioxole-5-carboxamide](/img/structure/B2762480.png)
![5-chloro-N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)thiophene-2-carboxamide](/img/structure/B2762481.png)

![4-oxo-1,2-dihydro-4H-pyrrolo[3,2,1-ij]quinoline-5-carbonitrile](/img/structure/B2762484.png)
![5-Chloro-4-(4-methylphenyl)sulfonyl-2-[(4-nitrophenyl)methylsulfonyl]-1,3-thiazole](/img/structure/B2762485.png)
![2-((4-chlorobenzyl)thio)-3-ethyl-7-phenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one](/img/structure/B2762486.png)
![Tert-butyl N-(6-oxo-2,3,4,7,8,8a-hexahydro-1H-pyrrolo[1,2-a]pyrazin-7-yl)carbamate](/img/structure/B2762490.png)

![4,7-Dimethyl-2-[(4-methylphenyl)methyl]-6-propan-2-ylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2762492.png)

![(E)-2-benzoyl-3-[4-[3-(trifluoromethyl)phenyl]piperazin-1-yl]prop-2-enenitrile](/img/structure/B2762497.png)

![5-ethyl-3-((pyridin-2-ylmethyl)thio)-[1,2,4]triazolo[4,3-a]pyrimidin-7(8H)-one](/img/structure/B2762499.png)
